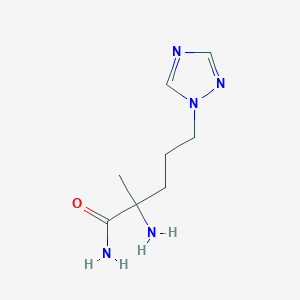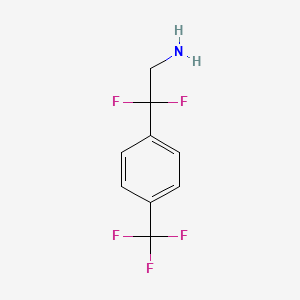
4-Trifluoromethyl-beta, beta-difluorophenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethyl-beta, beta-difluorophenethylamine is a fluorinated organic compound characterized by the presence of trifluoromethyl and difluorophenethyl groups.
Preparation Methods
Chemical Reactions Analysis
4-Trifluoromethyl-beta, beta-difluorophenethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Trifluoromethyl-beta, beta-difluorophenethylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-Trifluoromethyl-beta, beta-difluorophenethylamine involves its interaction with molecular targets through its trifluoromethyl and difluorophenethyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved often include alterations in signal transduction and metabolic processes .
Comparison with Similar Compounds
4-Trifluoromethyl-beta, beta-difluorophenethylamine can be compared with other fluorinated compounds, such as:
4-Trifluoromethylphenol: Known for its use in pharmaceuticals and agrochemicals.
1,4-Bis(trifluoromethyl)benzene: Utilized in the design of advanced materials with unique electronic properties.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and difluorophenethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F5N |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H8F5N/c10-8(11,5-15)6-1-3-7(4-2-6)9(12,13)14/h1-4H,5,15H2 |
InChI Key |
UUXOGYOJLQLTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


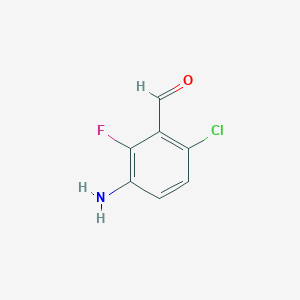
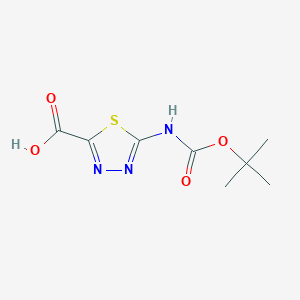
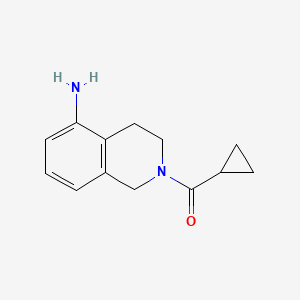
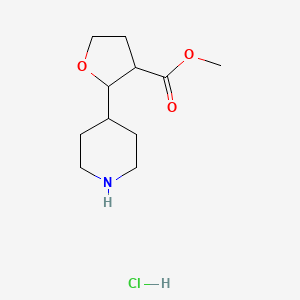
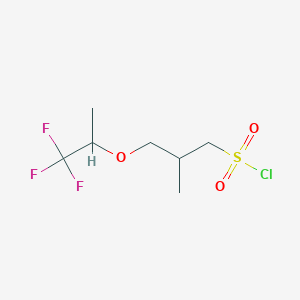
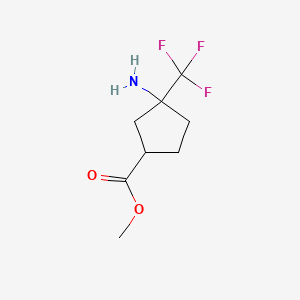
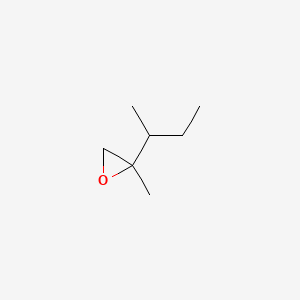
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)
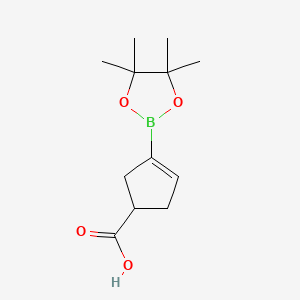
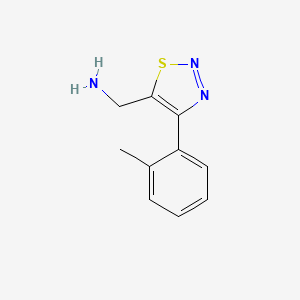
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)
